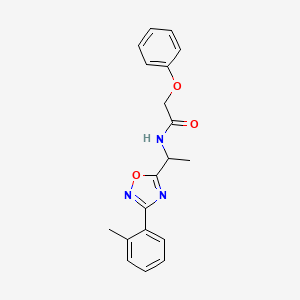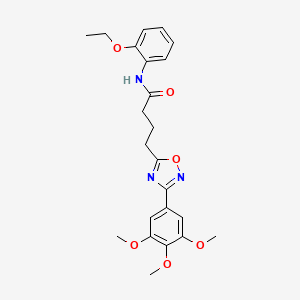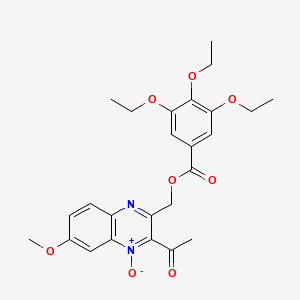
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a synthetic compound with potential anticancer properties. It belongs to the class of benzamides and has a molecular weight of 418.56 g/mol. BMH-21 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide works by targeting the DNA repair machinery of cancer cells. It binds to the DNA repair enzyme PARP-1, preventing it from repairing DNA damage caused by chemotherapy or radiation therapy. This leads to the accumulation of DNA damage, which eventually leads to cell death. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to inhibit the activity of other DNA repair enzymes, such as DNA-PK and Ku70/80.
Biochemical and physiological effects:
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, while sparing normal cells. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. Additionally, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments. It has a low toxicity profile, making it a safe compound to work with. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. However, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has some limitations for lab experiments. It is a synthetic compound and may not be readily available for all researchers. Additionally, it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide. One potential direction is to investigate its efficacy in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Another potential direction is to investigate its efficacy in different types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide for cancer therapy.
Synthesis Methods
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-hydroxy-6-methylquinoline-3-carbaldehyde, which is then reacted with N-butyl-3-aminobenzoic acid to form N-butyl-N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-3-aminobenzoic acid. This intermediate is then reacted with thionyl chloride to form the final product, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide.
Scientific Research Applications
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has shown promising results in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to inhibit the activity of DNA repair enzymes, making it a potential candidate for combination therapy with other DNA-damaging agents.
properties
IUPAC Name |
N-butyl-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-11-25(23(27)18-8-6-7-16(2)12-18)15-20-14-19-13-17(3)9-10-21(19)24-22(20)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJPISLXYRUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














